molecular formula C12H16N2O4 B1527996 tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate CAS No. 1346447-37-7

tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate

Cat. No. B1527996
CAS RN: 1346447-37-7
M. Wt: 252.27 g/mol
InChI Key: VFEUNDNJZYOFQT-UHFFFAOYSA-N
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Description

“tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate” is a chemical compound with the empirical formula C12H16N2O4 . It is a heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure .


Molecular Structure Analysis

The molecular weight of this compound is 252.27 . The SMILES string representation is CC©©OC(=O)Nc1ccnc2OCCOc12 , which provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Aerobic Reactions and Radical Exchange

Research by Speier et al. (1996) delved into the aerobic reactions of ammonia/3,5-di-tert-butylcatechol Schiff-base condensation products with copper, copper(I), and copper(II), highlighting strong copper(II)−radical ferromagnetic exchange. This study provides insights into the oxidative processes and the formation of complex compounds through radical interactions, showcasing the chemical's potential in catalysis and material science Speier, J., Csihony, J., Whalen, A., & Pierpont, C. (1996). Inorganic Chemistry, 35, 3519-3524.

Photoredox-Catalyzed Amination

Wang et al. (2022) reported a photoredox-catalyzed amination process using o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, developed in their laboratory. This innovative pathway allows for the assembly of 3-aminochromones under mild conditions, highlighting a significant application in synthesizing diverse amino pyrimidines and expanding the utility of this chemical in organic synthesis and material science Wang, Z.-W., Zheng, Y., Qian, Y.-E., et al. (2022). The Journal of Organic Chemistry.

Lithiation Site Control

Smith et al. (2013) explored the lithiation of N-(pyridin-3-ylmethyl)pivalamide, tert-butyl N-(pyridin-3-ylmethyl)carbamate, and other derivatives, demonstrating the control over the site of lithiation. This research is pivotal for understanding the reactivity and selective functionalization of pyridine derivatives, offering valuable insights for synthetic chemistry applications Smith, K., El‐Hiti, G., Alshammari, M., & Fekri, A. (2013). Synthesis, 45, 3426-3434.

Crystal Structure and Hydrogen Bonding

The study by Baillargeon, Lussier, and Dory (2014) on the crystal structure of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate emphasized the significance of hydrogen bonding between acidic protons from alkynes and carbonyl oxygen atoms. This research provides essential details on molecular orientation, dipole moments, and structural properties, contributing to the understanding of molecular interactions in solid states Baillargeon, P., Lussier, T., & Dory, Y. (2014).

Pd-Catalyzed Amidation

Qin et al. (2010) investigated the Pd-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl(Het) halides. This research highlights the compound's utility in forming desired compounds through amidation reactions, underlining its applicability in synthesizing complex organic molecules Qin, L., Cui, H., Zou, D., et al. (2010). Tetrahedron Letters, 51, 4445-4448.

Safety and Hazards

The compound is classified as an irritant . It’s important to handle it with appropriate safety measures to avoid exposure.

properties

IUPAC Name

tert-butyl N-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)14-8-4-5-13-10-9(8)16-6-7-17-10/h4-5H,6-7H2,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEUNDNJZYOFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C(=NC=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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